Fluorotrimethylsilane

描述

Significance of Organofluorine Compounds in Contemporary Chemical Disciplines

Organofluorine chemistry is a pivotal and vibrant field in modern science. mdpi.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.com This strategic incorporation often leads to enhanced thermal stability, increased lipophilicity, and improved metabolic stability and bioactivity. mdpi.comnumberanalytics.com Consequently, organofluorine compounds are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. mdpi.comwikipedia.org

The profound impact of these compounds is evident in the high percentage of commercial drugs and agrochemicals that contain fluorine. mdpi.com For instance, widely used pharmaceuticals such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib (B62257) owe their efficacy in part to the presence of fluorine. numberanalytics.com Similarly, in material science, the unique characteristics imparted by fluorine are harnessed to create specialized materials, including oil and water repellents. wikipedia.org The synthesis of these valuable compounds is a challenging field, as naturally occurring organofluorine molecules are rare, driving chemists to develop innovative fluorination methods and reagents. mdpi.com

Contextualizing Fluorotrimethylsilane within Organosilicon Chemistry

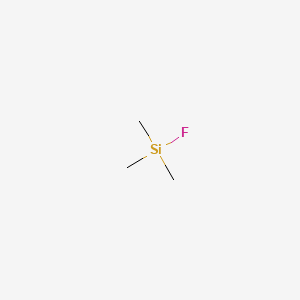

This compound, with the chemical formula (CH₃)₃SiF, is an organosilicon compound that features a silicon atom bonded to three methyl groups and one fluorine atom. smolecule.comlookchem.com Within the broader field of organosilicon chemistry, it is recognized as a versatile reagent. lookchem.com Organosilicon compounds are valued for their diverse reactivity and compatibility with numerous functional groups. acs.org

This compound serves several key functions in synthetic chemistry. It is known to act as a silylating agent, a process that introduces a trimethylsilyl (B98337) (TMS) group to a molecule. smolecule.com This is often done to protect functional groups or to enhance the volatility of compounds for analytical techniques. smolecule.com It is also employed as a mild fluorinating agent, providing a source of fluorine for introduction into organic molecules. smolecule.com Furthermore, its strong Lewis acidity makes it an effective reagent in various chemical transformations. smolecule.com The compound is also a key byproduct in certain reactions, such as those involving the desilylation of silyl (B83357) ethers or the generation of other reactive species. researchgate.netnih.gov For example, in some reactions utilizing tetrabutylammonium (B224687) fluoride (B91410) (TBAF), this compound is evolved as a volatile byproduct that can be easily removed. nih.gov

Evolution of Academic Interest in this compound

Academic interest in this compound has evolved from its initial synthesis and characterization to its application as a sophisticated reagent in complex chemical transformations. Early research focused on its preparation, with methods including the reaction of chlorotrimethylsilane (B32843) with reagents like hydrofluoric acid or potassium fluoride. smolecule.comchemicalbook.com Purification was achieved through low-temperature fractional distillation. lookchem.comchemicalbook.com

The compound's utility was demonstrated in various thermal reactions and insertion reactions within organosilicon chemistry, where it was often a stable product. rsc.orgrsc.org A significant development that expanded its profile was its use as a precursor for synthesizing other important reagents. For example, Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), a widely used source of fluoride ions, was initially synthesized through the reaction of tris(dimethylamino)sulfonium chloride with this compound. numberanalytics.com

More recent research has explored its applications in diverse and advanced fields. It has been used in the surface modification of materials, such as the plasma treatment of paper to create highly hydrophobic surfaces. researchgate.net In medicinal chemistry, radiolabeled [¹⁸F]this compound has been prepared and investigated for its potential in Positron Emission Tomography (PET), demonstrating the compound's relevance in modern biomedical research. nih.gov Its role in fluoride-induced desilylation processes continues to be an area of active study, investigating the thermochemistry and mechanics of these fundamental reactions. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | fluoro(trimethyl)silane | smolecule.comnih.gov |

| CAS Number | 420-56-4 | smolecule.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₃H₉FSi | smolecule.comchemicalbook.com |

| Linear Formula | (CH₃)₃SiF | sigmaaldrich.com |

| Molecular Weight | 92.19 g/mol | smolecule.comchemicalbook.comsigmaaldrich.com |

| Melting Point | -74 °C | chemicalbook.comsigmaaldrich.comchemister.ru |

| Boiling Point | 16 °C | chemicalbook.comsigmaaldrich.com |

| Density | 0.793 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Flash Point | -30 °C (-22 °F) | chemicalbook.comsigmaaldrich.com |

Table 2: Compound Identification

| Identifier | Value | Source(s) |

| Synonyms | Trimethylfluorosilane, Trimethylsilyl fluoride | lookchem.comchemicalbook.comnih.gov |

| EC Number | 206-997-0 | nih.govsigmaaldrich.com |

| Beilstein/REAXYS | 1731132 | sigmaaldrich.com |

| SMILES | CSi(C)F | smolecule.comsigmaaldrich.com |

| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

fluoro(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIKAHQFRQTTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059959 | |

| Record name | Fluorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |

| Record name | Trimethylfluorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

420-56-4 | |

| Record name | Fluorotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylfluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, fluorotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Fluorotrimethylsilane

Radiosynthetic Pathways for [¹⁸F]Fluorotrimethylsilane

The synthesis of [¹⁸F]this compound is a critical step in the production of certain radiopharmaceuticals for Positron Emission Tomography (PET). This process involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the trimethylsilyl (B98337) structure.

Reactions involving [¹⁸F]Fluoride and Silyl (B83357) Precursors

The primary method for producing [¹⁸F]this compound involves the nucleophilic substitution reaction between a suitable silyl precursor and [¹⁸F]fluoride ions. nih.govmdpi.com Chlorotrimethylsilane (B32843) is a commonly employed precursor for this reaction. nih.govmdpi.comnih.gov The reaction proceeds by the displacement of the chloro group by the [¹⁸F]fluoride ion.

One documented synthesis reported a decay-corrected yield of 80% when reacting no-carrier-added tetramethylammonium (B1211777) [¹⁸F]fluoride with chlorotrimethylsilane in a 65% aqueous acetonitrile (B52724) solution. nih.gov Another approach successfully synthesized [¹⁸F]this compound from reactor-produced [¹⁸F]fluoride and chlorotrimethylsilane. nih.gov The resulting gaseous [¹⁸F]this compound can then be utilized in subsequent labeling steps. nih.gov

The efficiency of this labeling can be influenced by steric hindrance. For instance, labeling of silanes with bulky substituents may result in lower radiochemical yields. mdpi.com

Table 1: Synthesis of [¹⁸F]this compound from Silyl Precursors

| Precursor | [¹⁸F]Fluoride Source | Solvent | Yield | Reference |

| Chlorotrimethylsilane | Tetramethylammonium [¹⁸F]fluoride | 65% aqueous acetonitrile | 80% (decay-corrected) | nih.gov |

| Chlorotrimethylsilane | Reactor-produced [¹⁸F]fluoride | Not specified | Not specified | nih.gov |

Anhydrous Labeling Strategies and Trapping Techniques

A significant challenge in [¹⁸F]radiolabeling is the presence of water, which can deactivate the highly nucleophilic [¹⁸F]fluoride. nih.gov Therefore, anhydrous or near-anhydrous conditions are often preferred to enhance reaction efficiency. nih.gov

A flow-through system has been developed for the rapid production and trapping of gaseous [¹⁸F]this compound. nih.gov This method involves generating the [¹⁸F]this compound from aqueous [¹⁸F]fluoride solutions, followed by its collection and subsequent hydrolysis in nearly anhydrous acetonitrile using a base. nih.gov This process is notably faster than conventional methods that rely on the evaporation of water. nih.gov

The trapped and hydrolyzed ¹⁸F can then be used for various nucleophilic substitution reactions. nih.gov Effective bases for this trapping and hydrolysis step include potassium t-butoxide with Kryptofix 2.2.2. nih.gov The volatile nature of this compound, with a boiling point of 16 °C, facilitates its removal from reaction mixtures. sigmaaldrich.comnih.gov

Fluoride-Mediated Cleavage of Oxygen-Silicon Bonds in Radiolabeling Precursors

The strong affinity between silicon and fluorine, evidenced by the high Si-F bond energy, is a driving force in these synthetic strategies. nih.gov This principle is also applied in the cleavage of oxygen-silicon (O-Si) bonds by fluoride (B91410) ions. While not a direct synthesis of this compound itself, this cleavage is a related and crucial reaction in radiolabeling. For instance, the hydrolysis of [¹⁸F]this compound using aqueous tetraethylammonium (B1195904) hydroxide (B78521) yields a highly reactive source of no-carrier-added nucleophilic ¹⁸F for subsequent reactions. nih.gov This demonstrates the reversible nature of the Si-F bond formation, where the cleavage of the Si-F bond in [¹⁸F]this compound provides the active ¹⁸F for labeling other molecules. nih.gov

Formation of this compound as a Reaction Byproduct or Co-product

This compound can also be generated as a byproduct or co-product in reactions that are not specifically designed for its synthesis.

Derived from Reactions of Trimethyl(trifluoromethyl)silane

Trimethyl(trifluoromethyl)silane, also known as the Ruppert-Prakash reagent, is a widely used reagent for introducing the trifluoromethyl group into organic molecules. acs.orgwikipedia.org In the presence of a fluoride source, this reagent can participate in reactions that generate this compound. The mechanism often involves the formation of a reactive trifluoromethide ([CF₃]⁻) intermediate. wikipedia.org

For instance, in anion-initiated reactions, the Ruppert-Prakash reagent can sequester the [CF₃]⁻ intermediate to form a [(CF₃)₂Si(CH₃)₃]⁻ ate complex, which can inhibit the main reaction pathway. wikipedia.org While the primary focus is on trifluoromethylation, the chemistry involves the dynamic interplay of silyl species where the formation of the stable this compound can be a competing or subsequent process.

Generated from Fluoride Quenching Reactions

In certain synthetic protocols, particularly those involving fluoride ions, this compound is intentionally generated as a volatile byproduct to facilitate purification. For example, in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, trimethylsilanol (B90980) can be used as a "scavenger" to trap fluoride byproducts. cshl.edunih.gov This reaction forms the volatile this compound, which can be easily removed from the reaction mixture under vacuum along with other volatile components. nih.gov This strategy effectively sequesters the fluoride ion, preventing it from interfering with downstream applications or biological assays. cshl.edunih.gov

Arising from Silylation of Polyhalogenated Compounds

The synthesis of this compound can occur as a direct or indirect consequence of the silylation of polyhalogenated organic compounds, particularly those containing multiple fluorine atoms. In these reactions, a silylating agent, most commonly chlorotrimethylsilane (TMSCl), is used to introduce a trimethylsilyl (–Si(CH₃)₃) group into a molecule. When the substrate is polyfluorinated, the reaction mechanism can involve the cleavage of one or more carbon-fluorine (C-F) bonds. The displaced fluoride ion (F⁻) is a potent nucleophile that readily reacts with the silicon center of the silylating agent or other silylated species present in the reaction medium, yielding the stable and volatile compound, this compound (FSi(CH₃)₃).

Two principal pathways illustrate this transformation: reductive silylation and defluorinative silylation.

Reductive Silylation: In the reductive silylation of polyhaloaromatic compounds, an alkali metal such as lithium is used in conjunction with chlorotrimethylsilane. iupac.org This approach can lead to extensive silylation and, in some cases, cleavage of the aromatic ring. When applied to polyfluoroaromatics like hexafluorobenzene (B1203771), the reaction with lithium and chlorotrimethylsilane in a solvent such as tetrahydrofuran (B95107) (THF) results in the formation of various polysilylated products. During this process, C-F bonds are broken, releasing fluoride ions that subsequently form this compound. Research has documented the formation of tetrakis(trimethylsilyl)allene (B1598387) from hexafluorobenzene under these conditions, explicitly noting the production of this compound, although its quantity was not determined. iupac.org

Defluorinative Silylation: A more targeted approach is the defluorinative silylation, where a C-F bond is intentionally cleaved and replaced with a C-Si bond. This method can be applied to compounds such as benzylic fluorides. rsc.org For instance, the electrochemical reduction of α,α,α-trifluorotoluene in the presence of chlorotrimethylsilane enables the stepwise replacement of fluorine atoms with trimethylsilyl groups. rsc.org Each substitution step releases a fluoride ion, which then reacts with available TMSCl to generate this compound as a concurrent product. This methodology demonstrates how polyfluorinated aliphatic and benzylic groups can serve as precursors for both silylated organic molecules and this compound. rsc.org Similarly, copper-catalyzed defluorinative silylation of gem-difluoroallyl groups involves the cleavage of a C-F bond and its replacement by a silyl group, a process in which this compound is an expected byproduct. nih.gov

The following table summarizes research findings where this compound arises from the silylation of polyhalogenated precursors.

Table 1: Formation of this compound from Silylation of Polyhalogenated Compounds

| Precursor | Silylating Agent | Reagents / Conditions | Major Organic Product | This compound Formation |

|---|---|---|---|---|

| Hexafluorobenzene | Chlorotrimethylsilane | Lithium, Tetrahydrofuran (THF) | Tetrakis(trimethylsilyl)allene | Observed, but quantity not determined. iupac.org |

| α,α,α-Trifluorotoluene | Chlorotrimethylsilane | Electrochemical reduction, Sacrificial Al anode | Mono-, bis-, or tris-trimethylsilyl derivatives | Implied as the stoichiometric byproduct of C-F cleavage. rsc.org |

Fundamental Reactivity and Mechanistic Investigations of Fluorotrimethylsilane

Fluoride-Induced Desilylation Processes

Fluoride-induced desilylation is a cornerstone of organosilicon chemistry, frequently employed to generate specific anions in the gas phase. researchgate.net This process is generally understood to proceed through a pentavalent fluorinated siliconate intermediate, which subsequently eliminates a neutral silane (B1218182) molecule. researchgate.net

The formation of pentavalent fluorosiliconates, with the general structure RSi(CH₃)₃F⁻, is a key step in fluoride-induced desilylation. acs.orgnih.gov Studies have investigated the preparation and decomposition of these species with various R groups, including CH₃CH₂O, CF₃CH₂O, (CH₃)₂CHO, (CH₃)₃SiO, and (CH₃)₃SiNH. acs.orgnih.gov These siliconates are typically generated and characterized in the gas phase using mass spectrometry techniques. acs.orgnih.govresearchgate.net

The primary decomposition pathway for these pentavalent fluorosiliconates involves the loss of the nucleophile R⁻ and neutral fluorotrimethylsilane (FSi(CH₃)₃). acs.orgnih.gov However, in the specific case of the (CH₃)₃SiNHSi(CH₃)₃F⁻ adduct, the loss of hydrogen fluoride (B91410) (HF) is also observed as a competing decomposition channel. acs.orgnih.gov The formation of these pentavalent intermediates is analogous to the Sₙ2 reaction mechanism at a carbon center, but due to the ability of silicon to form hypervalent bonds, the pentacoordinate siliconate can be a stable, observable intermediate. researchgate.net

The feasibility of the fluoride-induced desilylation is assessed by considering the fluoride affinity of the parent silane and the this compound affinity of the departing nucleophilic anion. acs.org

Table 1: Decomposition Pathways of Pentavalent Fluorosiliconates (RSi(CH₃)₃F⁻)

| Precursor Ion (RSi(CH₃)₃F⁻) | Major Decomposition Products | Minor Decomposition Products |

|---|---|---|

| CH₃CH₂OSi(CH₃)₃F⁻ | CH₃CH₂O⁻ + FSi(CH₃)₃ | |

| CF₃CH₂OSi(CH₃)₃F⁻ | CF₃CH₂O⁻ + FSi(CH₃)₃ | |

| (CH₃)₂CHOSi(CH₃)₃F⁻ | (CH₃)₂CHO⁻ + FSi(CH₃)₃ | |

| (CH₃)₃SiOSi(CH₃)₃F⁻ | (CH₃)₃SiO⁻ + FSi(CH₃)₃ |

The thermodynamic and kinetic aspects of fluoride-induced desilylation have been explored through the measurement and calculation of fluoride affinities and bond dissociation energies. acs.orgnih.gov The fluoride affinity of a silane is a measure of its Lewis acidity. nist.gov

Experimental and computational studies have determined the ion affinities for this compound for a series of nucleophiles. acs.orgnih.gov These values are crucial for understanding the stability of the pentavalent siliconate adducts. The bond dissociation energy of the R-Si bond in the siliconate anion is a key parameter influencing the decomposition pathway. acs.orgnih.gov For instance, the bond dissociation energy of trimethylsiloxide to this compound has been reported to be approximately 21.4 kcal/mol (0.93 eV). smolecule.com

A notable trend is that the bond dissociation energies of the R-Si bond in the RSi(CH₃)₃F⁻ adducts correlate with the gas-phase acidity (ΔHacid) of the corresponding conjugate acids (RH). acs.orgnih.govresearchgate.net This relationship allows for the prediction of reactivity and the feasibility of desilylation for a range of silanes. acs.orgnih.gov

Table 2: Experimental this compound Affinities and Bond Dissociation Energies

| Nucleophile (R⁻) | This compound Affinity (kcal/mol) | Bond Dissociation Energy (R⁻ - Si(CH₃)₃F) (kcal/mol) | Conjugate Acid (RH) |

|---|---|---|---|

| CH₃CH₂O⁻ | 36.8 ± 2.1 | 42.9 ± 2.3 | CH₃CH₂OH |

| CF₃CH₂O⁻ | 31.1 ± 2.1 | 37.1 ± 2.3 | CF₃CH₂OH |

| (CH₃)₂CHO⁻ | 38.0 ± 2.1 | 44.4 ± 2.3 | (CH₃)₂CHOH |

| (CH₃)₃SiO⁻ | 38.9 ± 2.3 | 45.4 ± 2.5 | (CH₃)₃SiOH |

| (CH₃)₃SiNH⁻ | 42.1 ± 2.1 | 48.6 ± 2.3 | (CH₃)₃SiNH₂ |

Data sourced from experimental studies. acs.orgnih.gov

The structure of the nucleophile (R⁻) plays a significant role in the pathways of fluoride-induced desilylation. researchgate.netacs.orgnih.gov The basicity and steric bulk of the nucleophile can influence both the formation and the decomposition of the pentavalent fluorosiliconate intermediate.

Fluoride ion is a potent nucleophile for initiating desilylation, readily displacing various anionic groups from trimethylsilyl (B98337) derivatives. researchgate.net However, the ability to displace a given anion is limited by its basicity; anions more basic than the phenide ion are generally not displaced. researchgate.net In such cases, the interaction between the trimethylsilane (B1584522) and the fluoride ion leads to more complex reaction mechanisms. researchgate.net

The nature of the R group in RSi(CH₃)₃F⁻ dictates the primary decomposition route. acs.orgnih.gov For the alkoxide and siloxide adducts studied, the dominant pathway is the loss of the nucleophile R⁻. acs.orgnih.gov In contrast, the silylamide adduct, (CH₃)₃SiNHSi(CH₃)₃F⁻, exhibits an additional decomposition pathway involving the elimination of HF. acs.orgnih.gov This highlights how the specific structure and composition of the nucleophile can open up alternative reaction channels.

Siliconate Intermediate Chemistry

Pentacoordinate siliconate species are not only intermediates in desilylation reactions but also play a crucial role in other transformations involving this compound.

An unusual sequential methyl-fluorine exchange has been observed in the gas phase when trimethylsiloxide ions react with nitrogen trifluoride (NF₃). researchgate.netnih.gov Theoretical calculations suggest that this reaction proceeds through a three-step internal-nucleophilic-displacement mechanism. researchgate.netnih.gov A key feature of this mechanism is the involvement of a pentacoordinated siliconate species, which acts as a transition state rather than a stable intermediate. researchgate.netnih.gov This demonstrates the dynamic role of pentacoordinate silicon in facilitating complex bond rearrangements.

Hydroxide (B78521) adducts of this compound can be formed in the gas phase through the reaction with hydrated hydroxide ions, OH⁻(H₂O)ₙ. researchgate.netacs.org Experimental evidence from mass spectrometry indicates that a minimum of two water molecules are necessary to facilitate the formation of a stable hydroxide adduct of this compound. researchgate.netresearchgate.netacs.org

Collision-induced dissociation studies and ion reactivity experiments, in conjunction with electronic structure calculations, suggest a pentavalent siliconate structure for the hydroxide adducts of halogenated silanes like this compound. researchgate.netacs.org This is in contrast to the adducts formed with oxygenated silanes, which tend to form solvated siloxides. researchgate.netacs.org The loss of HF from these fluorinated hydroxide adducts is proposed to occur via a loose transition state. acs.org

Catalytic and Initiatory Roles in Organic Transformations

This compound plays a significant, though often transient, role in facilitating a variety of organic reactions. Its involvement is frequently as a product of fluoride-induced processes, where it can then participate in or influence subsequent catalytic cycles.

Fluoride-Triggered Autocatalysis in Sakurai-Hosomi Allylation

A crucial outcome of this initial step is the formation of this compound. acs.orgsci-hub.se This newly formed this compound can then act as a Lewis acid, activating another molecule of the electrophile, thereby propagating the reaction. This phenomenon, where a product of the reaction catalyzes the reaction itself, is known as autocatalysis. dicp.ac.cnacs.org The allylation of imines with allyltrimethylsilane, for instance, can be understood through this fluoride-triggered autocatalytic mechanism. dicp.ac.cnacs.org While this compound is less reactive than traditional Lewis acids like titanium tetrachloride, its in situ generation allows the reaction to proceed under catalytic conditions with respect to the fluoride initiator. wikipedia.orgacs.org

The efficiency of different fluoride sources as catalysts has been investigated, with TBAF proving to be highly effective, likely due to its solubility in common organic solvents like THF. dicp.ac.cn In contrast, cesium fluoride has shown little to no catalytic activity in some cases. dicp.ac.cn

Table 1: Fluoride Catalysts in the Allylation of Benzylidene-aniline with Allyltrimethylsilane dicp.ac.cn

| Catalyst (10 mol %) | Yield of Homoallylamine (%) |

| CsF | 0 |

| NH4F | 40 |

| n-Bu4NF (TBAF) | High (most efficient) |

Nucleophilic Attack on Silicon Leading to Carbene Generation

The interaction of this compound is central to understanding certain reaction mechanisms, including those that can lead to carbene generation, albeit often indirectly. While this compound itself is not a direct precursor for carbenes, its formation is a key step in processes where silyl-substituted compounds are used to generate these highly reactive intermediates. For instance, the reaction of certain silyl-dihalo-methanes with a fluoride source can lead to the formation of a halocarbene. The fluoride attacks the silicon center, leading to the elimination of this compound and the corresponding carbene.

In a related context, the generation of fluorocarbene has been achieved from dibromofluoromethane (B117605) and n-butyllithium, which proceeds through a bromofluoromethyl anion that loses a bromide to form the carbene. acs.org While not directly involving this compound, this illustrates the principle of generating carbenes from organohalogen compounds. The high reactivity of the generated carbene often necessitates trapping with substrates like alkenes to form cyclopropanes. acs.org

The generation of carbenes can also be influenced by the presence of other silicon compounds. For example, the thermal decomposition of certain precursors in the presence of chlorosilanes can lead to both carbene insertion products and rearrangement products. acs.org The reactivity is influenced by the electronic environment of the Si-H bond, which is susceptible to electrophilic attack by the carbene. acs.org

Role in Concerted Nucleophilic Aromatic Substitution (cSNAAr) Mechanisms

Recent studies have highlighted a class of nucleophilic aromatic substitution (SNAr) reactions that proceed through a concerted mechanism (cSNAr) rather than the classical two-step Meisenheimer complex pathway. nih.govnih.govresearchgate.net This is significant because traditional SNAr reactions are largely limited to aromatic systems activated by strong electron-withdrawing groups. nih.govresearchgate.netresearchgate.net The cSNAr mechanism bypasses this requirement, broadening the scope of aromatic substitutions. nih.gov

This compound can be a key product in cSNAr reactions, particularly in deoxyfluorination reactions of phenols. nih.gov In these systems, a fluoride source reacts with a substrate, and the silicon-fluorine bond formation in the resulting this compound provides a thermodynamic driving force for the reaction. Computational and experimental evidence supports a concerted pathway where the C-O bond of a phenoxide derivative is broken as the C-F bond is formed, avoiding a discrete Meisenheimer intermediate. nih.gov This has been particularly impactful in the field of ¹⁸F radiochemistry for positron-emission tomography (PET), allowing for the labeling of electron-rich aromatic rings that are inaccessible via traditional SNAr methods. nih.govresearchgate.net

Reactivity in C-F Bond Activation Studies

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond strength. This compound often appears as a stable byproduct in reactions designed to achieve C-F bond activation, particularly in hydrodefluorination and defluorosilylation processes.

Hydrodefluorination Mechanisms and this compound Evolution

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. In many catalytic HDF reactions of fluoroaromatics using silanes as the hydride source, this compound is a common product. researchgate.net For example, the reaction of hexafluorobenzene (B1203771) with triphenylsilane (B1312308) catalyzed by a nickel N-heterocyclic carbene (NHC) complex yields 1,2,4,5-tetrafluorobenzene (B1209435) and subsequently 1,4-difluorobenzene. researchgate.net

The mechanism often involves a "fluoride route" where the active catalyst performs a C-F activation on the polyfluoroarene. This generates an aryl-metal-fluoride intermediate. A subsequent H/F exchange with the silane regenerates the active metal-hydride catalyst and produces this compound (if a trimethylsilane is used). researchgate.net This process highlights the role of this compound as a thermodynamic sink, driving the reaction forward.

In some systems, the reductive coupling of trifluoromethylarenes can be initiated by a Lewis base in the presence of a disilane (B73854) reagent. nih.gov This process can lead to the formation of a difluorobenzyl silane and the evolution of this compound as a byproduct of C-F bond cleavage and subsequent reaction with the silylating agent. nih.gov

Interaction with Lewis Acids and Bases

This compound itself can exhibit Lewis acidic properties, though it is generally considered a weak Lewis acid. acs.org Its silicon center has an empty orbital capable of accepting an electron pair from a Lewis base. wikipedia.org This interaction is fundamental to its role in autocatalysis, as mentioned previously. acs.org

Conversely, the formation of this compound is a hallmark of reactions involving strong Lewis bases (nucleophiles), particularly fluoride ions, and a silicon source like trimethylsilyl triflate or other silylating agents. doi.org The high affinity of silicon for fluoride drives these reactions. researchgate.net The interaction between a Lewis base and the silicon atom of a silyl (B83357) compound can form a pentacoordinate siliconate intermediate. doi.orgresearchgate.net The decomposition of these intermediates often leads to the formation of this compound. doi.org

The interaction of Lewis acids with this compound has also been studied. Stronger Lewis acids can form adducts with this compound. For example, adducts with gallium and indium pentafluoroethyl complexes have been characterized, where the this compound coordinates to the metal center. researchgate.net These interactions can modulate the electronic properties and reactivity of both the Lewis acid and the this compound. beilstein-journals.orgrsc.org

Advanced Applications of Fluorotrimethylsilane in Scientific Disciplines

Applications in Organic Synthesis Methodologies

Fluorotrimethylsilane (TMSF) is a versatile compound in the field of organic chemistry, primarily utilized for its role in reactions involving fluoride (B91410) ions and the trimethylsilyl (B98337) group. Its applications range from facilitating fluorination reactions to its involvement in the synthesis of complex molecules for medical imaging.

Regiospecific Fluorination Strategies

While not typically employed as a direct fluorinating agent itself, this compound is a key component in certain strategies involving nucleophilic fluoride. The high strength of the silicon-fluorine bond makes the formation of TMSF a significant thermodynamic driving force in reactions where a fluoride ion displaces a silyl (B83357) group from a substrate. In fluoride-induced desilylation reactions, a fluoride source is used to remove a trimethylsilyl protecting group, resulting in the formation of this compound as a stable byproduct core.ac.uk.

The introduction of fluorine into organic molecules is of great interest due to the unique properties it imparts, such as increased metabolic stability and bioavailability tcichemicals.comtcichemicals.com. Nucleophilic fluorinating agents, which deliver a fluoride anion (F-), are a major class of reagents for this purpose tcichemicals.comtcichemicals.com. Although reagents like potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources, their reactivity can be modulated by the presence of silylating agents. In this context, the reaction environment can lead to the in-situ generation or consumption of TMSF, influencing the equilibrium and outcome of the fluorination process.

Trimethylsilylation for Functional Group Protection and Reactivity Modulation

The trimethylsilyl (TMS) group is a widely used protecting group for functional groups, particularly alcohols, due to its ease of installation and removal. The process of introducing a TMS group is known as trimethylsilylation. While reagents such as trimethylsilyl chloride (TMSCl) are more commonly used for this purpose, the chemistry involving this compound is central to the deprotection step.

The protection of an alcohol involves its conversion to a trimethylsilyl ether, which is significantly less reactive and more volatile. The deprotection is frequently accomplished using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). In this reaction, the fluoride ion attacks the silicon atom of the TMS ether, leading to the cleavage of the silicon-oxygen bond and the regeneration of the alcohol. This process is highly efficient due to the formation of the thermodynamically stable this compound core.ac.uk.

| Step | Process | Common Reagent | Key Product |

| Protection | Trimethylsilylation of Alcohol (R-OH) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl ether (R-O-TMS) |

| Deprotection | Desilylation of TMS Ether | Tetrabutylammonium fluoride (TBAF) | Alcohol (R-OH) + This compound |

Radiolabeling for Positron Emission Tomography (PET) Tracer Synthesis

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 (B77423) ([18F]) is the most widely used radionuclide for PET due to its convenient half-life and low positron energy nih.govresearchgate.net. A significant challenge in the synthesis of [18F]-labeled PET tracers is the need for anhydrous conditions for nucleophilic fluorination reactions nih.govresearchgate.net.

This compound plays a crucial role in overcoming this challenge. The conventional method for preparing reactive [18F]fluoride involves the azeotropic distillation of water from the cyclotron-produced [18F]fluoride, which can be time-consuming and inefficient. An advanced strategy involves the rapid production and trapping of [18F]this compound ([18F]TMSF) osti.gov. This gaseous compound can be easily separated from the aqueous phase and serves as an anhydrous source of [18F]fluoride for subsequent nucleophilic labeling reactions, thereby bypassing the need for the azeotropic drying step osti.gov. This method offers a more efficient and faster route to the synthesis of [18F]-labeled radiopharmaceuticals nih.govresearchgate.net.

| Parameter | Conventional Aqueous [18F]Fluoride Method | [18F]this compound Method |

| [18F]Fluoride Source | [18F]Fluoride in [18O]water | Gaseous [18F]this compound |

| Drying Step | Requires azeotropic distillation with acetonitrile (B52724) | Bypasses azeotropic drying |

| Reaction Conditions | Anhydrous conditions are critical after drying | Inherently anhydrous |

| Efficiency | Can suffer from loss of activity during drying | Potentially higher radiochemical yields due to fewer steps |

Role in Defluorofunctionalization of Complex Organic Scaffolds

Defluorofunctionalization reactions, which involve the cleavage of a carbon-fluorine (C-F) bond and the formation of a new bond, are of growing importance for modifying complex fluorinated molecules. Given the strength of the C-F bond, these transformations are challenging. The formation of the highly stable silicon-fluorine bond in this compound can serve as a powerful thermodynamic driving force for such reactions nih.gov.

Contributions to Materials Science

This compound, as a fundamental fluorosilane, is a building block and a key compound in the development of advanced silicone-based materials with tailored properties.

Development of Silicone-Based Materials with Enhanced Properties

Fluorosilicones are a class of polymers that incorporate fluorine atoms into their structure, combining the thermal stability and flexibility of silicones with the chemical resistance and oleophobicity of fluoropolymers nih.govmdpi.com. These materials are synthesized to exhibit enhanced properties compared to traditional silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS).

The synthesis of fluorosilicone polymers can be achieved through several methods, including the ring-opening polymerization (ROP) of fluorinated cyclic siloxanes or the hydrosilylation of fluorinated olefins with polysiloxanes containing Si-H groups mdpi.comgoogle.comresearchgate.net. Simple fluorosilanes, such as this compound, can be considered precursors for the synthesis of the more complex fluorinated monomers required for these polymerization processes. The incorporation of fluoroalkyl groups leads to materials with low surface energy, high solvent resistance, and improved thermal stability.

| Property | Standard Silicone (PDMS) | Fluorosilicone | Enhancement |

| Oil/Solvent Resistance | Poor to moderate | Excellent | Resistance to non-polar solvents, fuels, and oils nih.gov. |

| Thermal Stability | Good | Excellent | Higher degradation temperatures utoronto.ca. |

| Low-Temperature Flexibility | Excellent | Excellent | Retains flexibility at low temperatures mdpi.com. |

| Surface Energy | Low | Very Low | Increased hydrophobicity and oleophobicity. |

Precursor for Thin Film Deposition via Chemical Vapor Deposition (CVD)

Fluorotrimrimethylsilane is utilized as a precursor in Chemical Vapor Deposition (CVD), a process for producing high-performance thin films. In this technique, volatile chemical compounds react in a chamber to produce a solid deposit on a substrate. The choice of precursor is critical as it dictates the composition, quality, and properties of the resulting film.

Organosilane compounds are frequently employed as precursors for the deposition of silicon-containing films, such as silicon oxide and silicon oxycarbide. Fluorinated silanes, including this compound, are of particular interest for the formation of fluorine-doped silicon oxide (SiOF) films, also known as fluorosilicate glass (FSG). The incorporation of fluorine into the silicon dioxide matrix lowers the film's dielectric constant, which is a crucial property for insulating layers in microelectronics. A lower dielectric constant reduces signal delay, power consumption, and crosstalk between interconnects in integrated circuits.

The CVD process using this compound typically involves its introduction into a reaction chamber along with an oxygen source, such as O2 or N2O, at elevated temperatures. The precursor decomposes and reacts with the oxygen source to form a fluorine-doped silicon oxide film on the substrate. The concentration of fluorine in the film, and thus its dielectric constant, can be controlled by adjusting the process parameters, including the precursor flow rate, temperature, and pressure.

Table 1: Typical CVD Parameters for Fluorinated Silicon Oxide Films

| Parameter | Value Range |

|---|---|

| Substrate Temperature | 300-500 °C |

| Pressure | 1-10 Torr |

| Precursor Flow Rate | 10-100 sccm |

Detailed research has demonstrated that the inclusion of fluorine through precursors like this compound can significantly enhance the electrical properties of the deposited films. For instance, studies have shown a direct correlation between the fluorine content and the reduction in the dielectric constant. However, controlling the fluorine concentration is vital, as excessive amounts can lead to film instability and the absorption of moisture, which can degrade the film's insulating properties.

Surface Modification and Functionalization of Substrates

The modification of surfaces to impart specific properties, such as hydrophobicity, is a critical area of materials science. This compound and other fluoroalkylsilanes are effective reagents for this purpose. The low surface energy of the fluorinated alkyl groups is key to achieving water-repellent surfaces.

The process of surface modification with this compound typically involves the reaction of the silane (B1218182) with hydroxyl (-OH) groups present on the substrate surface. Many materials, including glass, silica (B1680970), and various metal oxides, possess surface hydroxyls. The silicon atom in this compound readily reacts with these groups, forming a stable covalent Si-O bond and releasing hydrogen fluoride as a byproduct. This reaction anchors the trimethylsilyl group with its fluorine atom to the surface.

This functionalization effectively replaces the hydrophilic hydroxyl groups with a layer of fluorinated organic groups, dramatically lowering the surface energy. As a result, the surface becomes hydrophobic, meaning it repels water. The degree of hydrophobicity can be assessed by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. Surfaces treated with fluorosilanes can achieve high water contact angles, in some cases leading to superhydrophobicity.

Table 2: Water Contact Angles of Various Substrates Before and After Treatment with a Fluorosilane

| Substrate | Initial Contact Angle (°) | Contact Angle After Treatment (°) |

|---|---|---|

| Glass | ~30 | >110 |

| Silicon Wafer | ~45 | >100 |

Research findings have shown that the effectiveness of the hydrophobic treatment depends on factors such as the concentration of the fluorosilane, the reaction time, and the nature of the substrate. For instance, creating a dense, well-organized monolayer of the fluorosilane on the surface is crucial for achieving optimal hydrophobicity. Applications for such surface modifications are widespread and include self-cleaning surfaces, anti-fouling coatings, and enhancing the performance of microfluidic devices by controlling fluid flow.

Interfacial Adhesion Enhancement in Composite Materials

The mechanism of adhesion promotion by silanes involves a dual reactivity. One part of the silane molecule contains functional groups that are reactive towards the inorganic component, typically through the formation of covalent bonds with surface hydroxyl groups. The other part of the molecule possesses an organofunctional group that is compatible or can react with the polymer matrix.

In the case of this compound, while it does not possess a reactive organic group for direct covalent bonding with a polymer matrix, its application can still influence interfacial adhesion. The fluorinated surface modification of an inorganic filler can enhance its dispersion within a polymer matrix by reducing the filler's surface energy and making it more compatible with the organic phase. This improved dispersion can lead to better stress transfer from the polymer to the filler, thus enhancing the mechanical strength of the composite.

Furthermore, the hydrophobic nature of the fluorosilane-treated filler surface can improve the composite's resistance to moisture. Water ingress at the interface is a common cause of degradation in composite materials, leading to a loss of adhesion and mechanical strength. By creating a water-repellent interface, fluorosilanes can enhance the long-term durability of the composite in humid environments.

Table 3: General Classes of Organosilane Adhesion Promoters and Their Reactive Groups

| Silane Class | Organic Functional Group | Typical Polymer Matrix |

|---|---|---|

| Aminosilanes | Amino (-NH2) | Epoxies, Polyamides |

| Epoxysilanes | Epoxy | Epoxies, Polyesters |

| Vinylsilanes | Vinyl (-CH=CH2) | Polyolefins, Rubbers |

While aminosilanes and epoxysilanes are more commonly used as adhesion promoters due to their ability to form strong covalent bonds with the polymer matrix, the surface energy modification provided by fluorosilanes offers a complementary approach to improving composite performance, particularly in applications where moisture resistance is critical.

Utility in Analytical Chemistry and Spectroscopy

Beyond its applications in materials science, this compound serves as a valuable tool in analytical chemistry and spectroscopy, leveraging the unique properties of the fluorine atom.

Reference Standard in Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds. A key aspect of NMR spectroscopy is the use of a reference standard to establish the chemical shift scale. While trifluoroacetic acid (TFA) and trichlorofluoromethane (B166822) (CFCl₃) are common ¹⁹F NMR standards, this compound also finds application in this regard.

The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in excellent sensitivity in NMR experiments. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, leading to a wide range of chemical shifts that can provide detailed structural information.

An ideal NMR reference standard should exhibit a single, sharp resonance peak that does not overlap with the signals of the analyte. It should also be chemically inert, soluble in common NMR solvents, and have a known, stable chemical shift. This compound meets many of these criteria. Its ¹⁹F NMR spectrum consists of a single sharp peak, and its chemical shift is well-documented relative to standard references like CFCl₃.

Table 4: ¹⁹F NMR Chemical Shifts of Common Reference Standards (relative to CFCl₃)

| Compound | Chemical Formula | Chemical Shift (ppm) |

|---|---|---|

| Trichlorofluoromethane | CFCl₃ | 0.0 |

| This compound | (CH₃)₃SiF | -157.5 |

| Trifluoroacetic Acid | CF₃COOH | -76.5 |

The choice of a reference standard often depends on the specific application and the chemical properties of the analyte. The distinct chemical shift of this compound in a relatively uncongested region of the ¹⁹F NMR spectrum can be advantageous in certain studies.

Enhancement of Analyte Volatility for Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups, are not sufficiently volatile for direct GC analysis.

To overcome this limitation, a derivatization step is often employed to convert these polar analytes into more volatile and thermally stable derivatives. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

This compound can also act as a source of the trimethylsilyl group for derivatization. The reaction involves the replacement of the active hydrogen in the analyte with a -(CH₃)₃Si group. This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.

Table 5: Common Functional Groups Derivatized by Silylation

| Functional Group | Original Compound Type | Derivatized Functional Group |

|---|---|---|

| Hydroxyl (-OH) | Alcohols, Phenols, Sugars | Trimethylsilyl ether (-O-TMS) |

| Carboxyl (-COOH) | Carboxylic Acids | Trimethylsilyl ester (-COO-TMS) |

The resulting trimethylsilylated analyte is more amenable to separation by gas chromatography and subsequent detection by mass spectrometry. The choice of silylating agent depends on the reactivity of the analyte and the desired reaction conditions.

Real-time Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. Spectroscopic techniques, particularly NMR, are well-suited for this purpose due to their non-invasive nature and the wealth of structural information they provide.

¹⁹F NMR spectroscopy is an especially powerful tool for monitoring reactions involving fluorine-containing compounds. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus allow for the clear and unambiguous tracking of reactants, products, and intermediates that contain fluorine.

In reactions where this compound is either a reactant or a product, its distinct ¹⁹F NMR signal can be used to monitor the progress of the reaction over time. By acquiring a series of ¹⁹F NMR spectra at regular intervals, the concentration of this compound and other fluorine-containing species can be determined. This data can then be used to calculate reaction rates and elucidate the reaction mechanism.

For example, in a reaction where this compound is consumed, the intensity of its ¹⁹F NMR signal will decrease over time, while the signals of the fluorinated products will increase. Conversely, in a reaction that produces this compound, its signal will grow in intensity as the reaction proceeds. The ability to perform these measurements in situ, directly in the reaction vessel, provides a dynamic and detailed picture of the chemical transformation.

Implications for Medicinal Chemistry and Drug Discovery

The unique properties of fluorine have made it a valuable element in the design of modern pharmaceuticals. Its strategic incorporation into drug candidates can significantly alter their biological behavior. In this context, silicon-fluorine chemistry, particularly involving this compound and its derivatives, has carved out a crucial niche, primarily in the realm of molecular imaging, which is vital for drug discovery and development.

Fluorine Introduction for Pharmacological Property Enhancement

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Due to its small size and high electronegativity, a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). mdpi.comsemanticscholar.orgnih.govcapes.gov.br These modifications can lead to improved drug efficacy, better pharmacokinetic profiles, and reduced off-target effects. mdpi.comresearchgate.net Blocking metabolically labile sites with a C-F bond, which is significantly stronger than a C-H bond, can prevent enzymatic degradation, thereby prolonging the drug's duration of action. nih.govnih.gov This strategy has been instrumental in the development of numerous approved drugs across various therapeutic areas. nih.govmdpi.com For example, the presence of a fluorine substituent in melphalan flufenamide enhances its metabolic stability compared to nonfluorinated analogs. nih.gov

While various reagents are employed for fluorination in drug discovery, the primary and most impactful application of this compound in this field is centered on its isotopically labeled form, [¹⁸F]this compound, for use in Positron Emission Tomography (PET) imaging, as detailed in the following section. PET is an indispensable tool in drug discovery, allowing for the non-invasive study of pharmacokinetics and target engagement in vivo.

| Effect of Fluorination | Impact on Pharmacological Properties | Example Compound(s) |

|---|---|---|

| Metabolic Stability | Blocks sites prone to enzymatic oxidation, increasing the drug's half-life. nih.govnih.gov | Melphalan Flufenamide nih.gov |

| Binding Affinity | Alters electronic properties, potentially increasing interactions with the target protein. mdpi.comsemanticscholar.org | Atorvastatin, Rosuvastatin mdpi.com |

| Lipophilicity | Modulates the molecule's ability to cross biological membranes, affecting absorption and distribution. nih.gov | Cabotegravir nih.gov |

| Acidity (pKa) | Influences the ionization state of nearby functional groups, which can affect solubility and receptor binding. nih.gov | N/A |

Radiopharmaceutical Development for Molecular Imaging

Molecular imaging with Positron Emission Tomography (PET) is a cornerstone of modern biomedical research and clinical diagnostics, providing functional information about biological processes in vivo. researchgate.net The radionuclide fluorine-18 (¹⁸F) is the most widely used isotope for PET due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. jove.comjove.com The development of methods to incorporate ¹⁸F into biologically active molecules is therefore a critical area of research.

Early investigations into silicon-based radiochemistry explored the use of [¹⁸F]this compound as a potential radiolabeling agent. It could be generated by reacting chlorotrimethylsilane (B32843) with [¹⁸F]fluoride. However, subsequent in vivo studies revealed a significant drawback: the Si-F bond in [¹⁸F]this compound was susceptible to rapid hydrolysis. This instability led to the release of free [¹⁸F]fluoride, which accumulates in bone, thereby obscuring the PET image and making the tracer unsuitable for targeted imaging applications.

This initial challenge spurred the development of more robust silicon-based platforms for ¹⁸F-labeling. A major breakthrough in this area is the Silicon-Fluoride Acceptor (SiFA) technology. jove.comnih.gov This strategy involves the isotopic exchange of a non-radioactive fluorine-19 atom on a stable diaryl- or alkyl-aryl-silyl precursor with a radioactive [¹⁸F]fluoride ion. nih.gov The key advantages of the SiFA methodology include:

Mild Reaction Conditions: The labeling can often be performed at room temperature, which is crucial for thermally sensitive biomolecules like peptides and proteins. jove.com

Simplified Procedure: The process can be straightforward, sometimes described as "kit-like," making it more accessible compared to complex multi-step syntheses. nih.gov

High Stability: The SiFA motif, particularly with bulky substituents like tert-butyl groups on the silicon atom, imparts significant hydrolytic stability to the Si-¹⁸F bond, preventing premature defluorination in vivo. jove.com

The SiFA methodology has been successfully applied to label a wide range of molecules, from small molecule receptor ligands to complex peptides. nih.govmdpi.com For instance, SiFA-derivatized D₂-receptor ligands have been developed for neuroimaging, and various peptides have been labeled for oncological imaging. mdpi.comresearchgate.net This advanced approach overcomes the limitations of the first-generation agent, [¹⁸F]this compound, and has established silicon-based chemistry as a valuable and versatile tool in the development of novel PET radiopharmaceuticals.

| Radiopharmaceutical Approach | Precursor Example | Key Research Finding | Status |

|---|---|---|---|

| Direct Labeling with [¹⁸F]this compound | Chlorotrimethylsilane | Prone to rapid in vivo hydrolysis, leading to high bone uptake of free [¹⁸F]fluoride. | Unsuitable as a labeling synthon |

| Silicon-Fluoride Acceptor (SiFA) Isotopic Exchange | Di-tert-butylphenylsilyl-biomolecule conjugate | Enables simple, one-step ¹⁸F-labeling under mild conditions with high in vivo stability. jove.comjove.com | Widely applied for peptides and small molecules nih.govnih.govmdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| [¹⁸F]this compound |

| Atorvastatin |

| Cabotegravir |

| Chlorotrimethylsilane |

| This compound |

| Melphalan flufenamide |

| Rosuvastatin |

Theoretical and Computational Chemistry Approaches to Fluorotrimethylsilane

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions, allowing for the characterization of short-lived intermediates and the energetic barriers that govern reaction rates.

Computational studies have been instrumental in understanding the chemistry of pentavalent siliconates, which are key intermediates in fluoride-induced reactions involving fluorotrimethylsilane. The reaction between a nucleophile (R⁻) and this compound proceeds through the formation of a pentavalent fluorosiliconate adduct, RSi(CH₃)₃F⁻. nih.govcore.ac.uk

Computational modeling, often using Density Functional Theory (DFT) methods like B3LYP, helps to determine the structure and stability of these intermediates. core.ac.uk For instance, in the case of the (CH₃)₃SiNHSi(CH₃)₃F⁻ adduct, calculations have identified different conformations, such as those where the amino hydrogen and the fluoride (B91410) are anti or syn to one another, with the anti conformation being more stable. core.ac.uk Theoretical calculations suggest that in some related systems, the pentacoordinated siliconate species may act as a transition state rather than a stable intermediate. researchgate.net Modeling of dissociation pathways for these siliconates reveals loose, product-like transition states, indicating that the energy barrier to decomposition is close to the bond dissociation energy. core.ac.uk

Fluoride-induced desilylation is a widely used chemical transformation, and computational chemistry provides a molecular-level understanding of this process. core.ac.uk The reaction is initiated by the attack of a fluoride ion on the silicon atom of a trimethylsilyl-substituted compound, leading to the formation of a pentavalent siliconate intermediate. core.ac.ukresearchgate.net

Energy-resolved collision-induced dissociation (CID) experiments, supported by computational modeling, are used to investigate the decomposition of these intermediates. nih.govresearchgate.netacs.org For most adducts of the type RSi(CH₃)₃F⁻, the primary decomposition pathway is the loss of the nucleophile R⁻, leaving behind the neutral this compound molecule. researchgate.netacs.org However, alternative pathways can exist. For example, the decomposition of (CH₃)₃SiNHSi(CH₃)₃F⁻ shows a competing channel involving the loss of hydrogen fluoride (HF). nih.govcore.ac.ukdoi.org Computational modeling of these two pathways for (CH₃)₃SiNHSi(CH₃)₃F⁻ indicated similar dissociation barriers, explaining the experimental observation of both product channels. core.ac.uk

The high strength of the silicon-fluorine bond makes silicon-containing reagents, such as silyl (B83357) cations, potent activators of carbon-fluorine (C-F) bonds. nih.govspringernature.com This process is of significant interest for the synthesis of complex organofluorine compounds. springernature.com Computational studies support the experimental findings and provide mechanistic details for these activation processes. nih.gov

Quantum chemical calculations are used to examine the intrinsic ability of silyl cations to activate C-F bonds in the gas phase. nih.gov Furthermore, theoretical studies have explored mechanisms where phosphines catalyze the hydrodefluorination of fluoroarenes using silanes. These studies show that the reaction can proceed through a Meisenheimer-like transition state to form a fluorophosphorane, which then undergoes a fluoride transfer from phosphorus to silicon. whiterose.ac.uk Electrochemical methods that generate Lewis acidic silyl cations in situ to mediate fluoride abstraction from trifluoromethylarenes have also been developed, representing a modern approach to C-F bond activation. rsc.org

Prediction of Molecular Interactions and Affinities

Computational methods are highly effective in predicting the strength of molecular interactions, such as ion affinities and bond dissociation energies, which are fundamental thermodynamic quantities.

The affinity of an anionic nucleophile for this compound is a key parameter in understanding the feasibility of fluoride-induced desilylation. nih.govdoi.org This property has been investigated through a combination of mass spectrometry techniques and computational predictions. nih.govacs.org Studies have successfully measured the ion affinities for this compound with a range of anionic nucleophiles, including alkoxides and amides. researchgate.net

The experimental results for the affinity of various anions to this compound have shown good agreement with computational predictions. nih.govresearchgate.netdoi.org For example, the affinity of FSi(CH₃)₃ to the (CH₃)₃SiNH⁻ anion was experimentally determined to be 31.4 ± 2.3 kcal/mol. core.ac.uk The feasibility of a fluoride-induced desilylation reaction can be assessed by comparing the fluoride affinity of the initial silane (B1218182) with the this compound affinity of the departing nucleophilic anion. nih.govdoi.org

Bond dissociation energies (BDEs) for the pentavalent RSi(CH₃)₃F⁻ adducts, corresponding to the energy required to break the R⁻···Si(CH₃)₃F bond, have been determined using energy-resolved collision-induced dissociation (CID). core.ac.uk These experimental values are often modeled and validated with computational chemistry. rsc.org

The dissociation of the siliconate adduct RSi(CH₃)₃F⁻ results in the formation of the anion R⁻ and neutral this compound. core.ac.uk The determined BDEs show a trend that often resembles the trend of the gas-phase acidities (ΔH°acid) for the corresponding conjugate acids (RH). nih.govresearchgate.netdoi.org This correlation provides valuable insight into the factors controlling the stability of these siliconate intermediates.

Below is a table summarizing the experimentally determined bond dissociation energies for the loss of various anionic nucleophiles from their respective pentavalent fluorotrimethylsiliconate adducts.

| Anionic Nucleophile (R⁻) | Siliconate Adduct | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (eV) |

|---|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | CH₃CH₂OSi(CH₃)₃F⁻ | 31.4 ± 1.2 | 1.36 ± 0.05 |

| 2,2,2-Trifluoroethoxide (CF₃CH₂O⁻) | CF₃CH₂OSi(CH₃)₃F⁻ | 23.8 ± 1.2 | 1.03 ± 0.05 |

| Isopropoxide ((CH₃)₂CHO⁻) | (CH₃)₂CHOSi(CH₃)₃F⁻ | 32.1 ± 1.8 | 1.39 ± 0.08 |

| Trimethylsiloxide ((CH₃)₃SiO⁻) | (CH₃)₃SiOSi(CH₃)₃F⁻ | 21.4 ± 2.1 | 0.93 ± 0.09 |

Simulation of Spectroscopic Data

The simulation of spectroscopic data for this compound ((CH₃)₃SiF) through theoretical and computational chemistry provides invaluable insights into its molecular structure, vibrational dynamics, and electronic environment. These computational approaches allow for the prediction and interpretation of various spectroscopic parameters, such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By comparing simulated data with experimental results, researchers can achieve a more detailed understanding of the molecule's properties.

Early research into the vibrational spectra of this compound laid the groundwork for subsequent computational studies. A comprehensive analysis combined gas-phase electron diffraction data with experimental infrared (IR) and Raman spectroscopy to develop a refined force field for the molecule. This work provided an initial set of calculated vibrational frequencies for the fundamental modes of this compound. The molecule, belonging to the C₃ᵥ point group, has its vibrations distributed among the A₁ (parallel) and E (perpendicular) symmetry species.

Modern computational methods, particularly Density Functional Theory (DFT), have become the standard for accurately predicting spectroscopic properties. Various functionals, such as B3LYP and ωB97XD, paired with appropriate basis sets (e.g., 6-31+G(d,p) or the aug-cc-pVDZ), are commonly employed to calculate vibrational frequencies and NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule in the gas phase to replicate experimental conditions.

For vibrational spectroscopy, computational software can predict the wavenumbers (cm⁻¹) and intensities of IR and Raman bands. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity observed in experimental spectra. The assignments of these calculated frequencies to specific molecular motions, such as Si-C stretching, CH₃ rocking, and C-Si-F bending, provide a detailed picture of the molecule's dynamics.

In the realm of NMR spectroscopy, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are used to predict the isotropic shielding constants for various nuclei, which are then converted to chemical shifts relative to a standard reference (e.g., tetramethylsilane for ¹H, ¹³C, and ²⁹Si, and CFCl₃ for ¹⁹F). The accurate prediction of ¹⁹F NMR chemical shifts is a significant area of computational chemistry due to the sensitivity of the fluorine nucleus to its electronic environment.

The following tables present a comparison of experimental and calculated vibrational frequencies for this compound, drawing from foundational research in the field.

Table 1: Observed and Calculated Vibrational Frequencies (cm⁻¹) for this compound (A₁ Species)

| Assignment | Observed (Gas) | Calculated |

| CH₃ sym stretch | 2974 | 2974 |

| CH₃ sym deform | 1414 | 1414 |

| SiC₃ sym stretch | 638 | 638 |

| Si-F stretch | 895 | 895 |

| CH₃ rock | 868 | 868 |

| SiC₃ sym deform | 344 | 344 |

Table 2: Observed and Calculated Vibrational Frequencies (cm⁻¹) for this compound (E Species)

| Assignment | Observed (Gas) | Calculated |

| CH₃ asym stretch | 2974 | 2974 |

| CH₃ asym deform | 1460 | 1460 |

| CH₃ sym deform | 1414 | 1414 |

| CH₃ rock | 868 | 868 |

| SiC₃ asym stretch | 702 | 702 |

| C-Si-F bend | 473 | 473 |

| SiC₃ asym deform | 240 | 240 |

These simulations, when correlated with experimental data, not only validate the computational models but also aid in the definitive assignment of spectral features. This synergy between theoretical calculations and experimental spectroscopy is crucial for a comprehensive understanding of the molecular properties of this compound.

Emerging Research Frontiers and Future Perspectives

Advancements in Environmentally Benign Synthetic Protocols

The development of greener and more sustainable chemical methodologies is a central theme in modern chemistry. chemijournal.comatbuftejoste.com.ng Research into fluorotrimethylsilane is actively contributing to this paradigm shift by focusing on environmentally friendly synthetic routes. Traditional methods for its synthesis often involve reagents and conditions that are not ideal from a green chemistry perspective. For instance, the reaction of trimethylchlorosilane with potassium fluoride (B91410) is a common method. smolecule.com

Recent efforts are exploring alternative, more benign approaches. There is a growing interest in developing large-scale production methods that avoid the use of ozone-depleting substances like bromotrifluoromethane. cam.ac.uk The principles of green chemistry, which advocate for the use of renewable feedstocks, reduction of waste, and employment of safer solvents, are guiding the innovation in the synthesis and application of fluorinated compounds. orientjchem.orgelsevier.commpg.de The goal is to create processes with higher atom economy, reduced energy consumption, and minimal environmental impact. chemijournal.comresearchgate.net For example, research into continuous-flow reactors for silylation reactions aims to minimize solvent use and allow for easier catalyst recovery and reuse, significantly lowering the process's E-factor (Environmental Factor). researchgate.net

Exploration of Novel Catalytic Systems

This compound and its derivatives are proving to be valuable in the development of new catalytic systems. The fluoride ion's ability to activate silicon-element bonds is a key principle being exploited. researchgate.net For instance, fluoride-induced desilylation is a critical step in various organic transformations. researchgate.netdoi.orgnih.gov

Researchers are investigating novel catalysts that can work in synergy with this compound to achieve highly selective and efficient reactions. One area of exploration involves the use of macrocyclic host molecules, such as cucurbit[n]urils, which have been shown to encapsulate and stabilize this compound. ohiolink.edu This encapsulation can influence its reactivity and lead to novel catalytic applications, including promoting reactions like intramolecular Diels-Alder and silver-promoted desilylation. ohiolink.edu Furthermore, the development of base-initiated, silane-mediated reductive coupling platforms for trifluoromethylarenes showcases the potential for this compound to be a key component in expanding the toolkit for carbon-fluorine bond transformations. nih.gov

Table 1: Examples of Novel Catalytic Applications Involving this compound Chemistry

| Catalytic System/Reaction | Role of this compound Chemistry | Research Finding |

| Fluoride-Induced Desilylation | Fluoride source for catalytic desilylation | Enables one-pot ethynylation and catalytic desilylation in steroid synthesis. researchgate.net |

| Cucurbit[n]uril (CB[n]) Catalysis | Guest molecule for stabilization and controlled reactivity | CB[n]s catalyze intramolecular Diels-Alder reactions and silver-promoted desilylation. ohiolink.edu |

| Reductive Coupling of Trifluoromethylarenes | Intermediate in C-F bond transformation | Development of a versatile silylated hemiaminal synthon from trifluoromethylarenes. nih.gov |

| Aldol and Michael-type Reactions | Activation of silicon-oxygen bonds | Amberlite fluoride resin serves as a fluoride ion source to catalyze reactions involving silyl (B83357) enol ethers. researchgate.net |

Integration into Advanced Materials Development

The unique properties of this compound make it a valuable building block for advanced materials with tailored functionalities. Its incorporation into polymers and surfaces can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity. smolecule.com

One significant application is in the surface modification of materials. For example, plasma treatment of cellulosic materials like paper with this compound can create highly hydrophobic surfaces. researchgate.net This process involves the implantation of fluorine and trimethylsilyl (B98337) groups onto the substrate, which can have a major impact on the material's surface properties, opening up new applications for biopolymeric materials. researchgate.net In the realm of microelectronics, this compound is used as a precursor in chemical vapor deposition (CVD) to create thin films of silicon nitride and silicon oxynitride, which are essential for their insulating and thermal stability properties. smolecule.com

Therapeutic and Diagnostic Radiopharmaceutical Innovations

A particularly exciting frontier for this compound is in the field of nuclear medicine, specifically in Positron Emission Tomography (PET) imaging. iaea.orgnih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET due to its favorable half-life and imaging characteristics. nih.govansto.gov.au The development of ¹⁸F-labeled radiopharmaceuticals is a rapidly growing area of research. iaea.org

[¹⁸F]this compound has been synthesized and investigated as a potential radiolabeling agent. nih.govsigmaaldrich.com However, early studies showed that it undergoes rapid hydrolysis in vivo, limiting its direct application. nih.govnih.govnih.govethz.ch This has spurred the development of more stable silicon-fluoride acceptor (SiFA) moieties for ¹⁸F-radiopharmaceuticals. nih.govmdpi.com The SiFA strategy allows for efficient and mild incorporation of ¹⁸F into a wide range of biomolecules, including peptides and proteins, for targeted cancer imaging. nih.govmdpi.com The underlying principle involves isotopic exchange on a silicon atom, which has proven to be an effective method for creating novel PET tracers. nih.gov

Table 2: Key Developments in this compound-Related Radiopharmaceutical Research

| Development | Key Feature | Significance |

| Synthesis of [¹⁸F]this compound | Preparation of a no-carrier-added ¹⁸F-labeled silyl fluoride. nih.govsigmaaldrich.com | Demonstrated the feasibility of creating ¹⁸F-labeled silicon compounds, though in vivo stability was an issue. nih.govnih.gov |

| Silicon-Fluoride Acceptor (SiFA) Technology | Use of sterically hindered organosilicon groups for enhanced stability. nih.govmdpi.com | Enables the development of stable ¹⁸F-labeled peptides and other biomolecules for PET imaging. nih.govmdpi.com |

| Isotopic Exchange (IE) on SiFA | Mild and efficient radiofluorination method. nih.gov | Facilitates the direct labeling of complex molecules without the need for harsh conditions or extensive purification. nih.gov |

Interdisciplinary Approaches in Chemical Biology and Green Chemistry

The future of this compound research lies in the convergence of different scientific fields. The integration of green chemistry principles with chemical biology offers a powerful approach to developing sustainable and biologically relevant technologies. berkeley.eduresearchgate.netnih.gov